

Detecting Invasin Expression: A Detailed Western Blot Protocol for Researchers

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Compound of Interest

Compound Name: *invasin*

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasin is a key virulence factor expressed by pathogenic bacteria, notably *Yersinia* species, that facilitates the invasion of host cells. This outer membrane protein mediates binding to $\beta 1$ integrins on the surface of host cells, initiating a signaling cascade that leads to bacterial uptake. The detection and quantification of **invasin** expression are crucial for understanding bacterial pathogenesis and for the development of novel therapeutic interventions. This document provides a comprehensive protocol for the detection of **invasin** expression using Western blotting, a widely used technique for protein analysis.

Data Presentation

While specific quantitative data for **invasin** expression can vary significantly between bacterial strains and experimental conditions, the following table provides a representative example of how such data can be structured for clear comparison. This illustrative data demonstrates the temperature-dependent expression of **invasin** in two different *Yersinia pseudotuberculosis* strains.

Bacterial Strain	Growth Temperature (°C)	Invasin Expression Level (Relative to Strain A at 26°C)
Strain A	26	1.00
Strain A	37	0.45
Strain B	26	1.75
Strain B	37	0.80

Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.

Experimental Protocols

This section details the step-by-step methodology for performing a Western blot to detect **invasin** expression.

Sample Preparation: Bacterial Cell Lysis

Given that **invasin** is an outer membrane protein, a robust lysis buffer is required for its efficient extraction.^{[1][2]} RIPA (Radioimmunoprecipitation Assay) buffer is recommended for this purpose.

Materials:

- Bacterial culture expressing **invasin**
- Phosphate-buffered saline (PBS)
- RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
- Protease inhibitor cocktail

- Microcentrifuge tubes
- Ice
- Sonicator (optional)

Protocol:

- Harvest bacterial cells from culture by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Resuspend the pellet in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail. The volume of buffer will depend on the size of the pellet.
- Incubate the mixture on ice for 30 minutes, with occasional vortexing.
- For more efficient lysis, sonicate the sample on ice. Use short bursts to avoid overheating and protein degradation.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant containing the protein extract to a fresh, pre-chilled microcentrifuge tube.
- Determine the protein concentration of the lysate using a suitable protein assay, such as the Bradford or BCA assay.

SDS-PAGE and Protein Transfer

Materials:

- Protein lysate
- Laemmli sample buffer (4x)
- Polyacrylamide gels (appropriate percentage for the molecular weight of **invasin**)
- SDS-PAGE running buffer

- Protein molecular weight marker
- PVDF or nitrocellulose membrane
- Transfer buffer
- Methanol
- Western blot transfer system

Protocol:

- Normalize the protein lysates to the same concentration with RIPA buffer.
- Mix the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x.
- Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
- Load 20-30 µg of protein per lane into the wells of the polyacrylamide gel, along with a protein molecular weight marker.
- Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. The expected molecular weight for **invasin** is approximately 103 kDa for *Yersinia pseudotuberculosis* and 92 kDa for *Yersinia enterocolitica*.[\[1\]](#)[\[3\]](#)
- While the gel is running, prepare the PVDF membrane by activating it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. If using a nitrocellulose membrane, equilibrate it directly in transfer buffer.
- Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform the protein transfer according to the transfer system's protocol.

Immunodetection

Materials:

- Membrane with transferred proteins
- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

- Tris-buffered saline with Tween 20 (TBST)
- Primary antibody against **invasin** (e.g., monoclonal antibody 1B10-9 for *Y. enterocolitica*)
- Horseradish peroxidase (HRP)-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

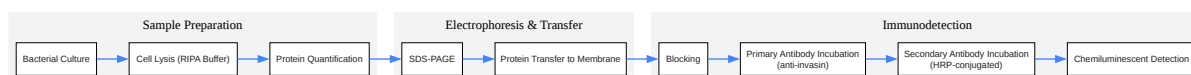
Protocol:

- After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.^[4]
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the primary anti-**invasin** antibody diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is often recommended.^[4] Incubation can be performed for 1-2 hours at room temperature or overnight at 4°C.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's recommendations (typically 1:2000 to 1:10,000), for 1 hour at room temperature.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
- Capture the chemiluminescent signal using an imaging system.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Western blot protocol for detecting **invasin** expression.

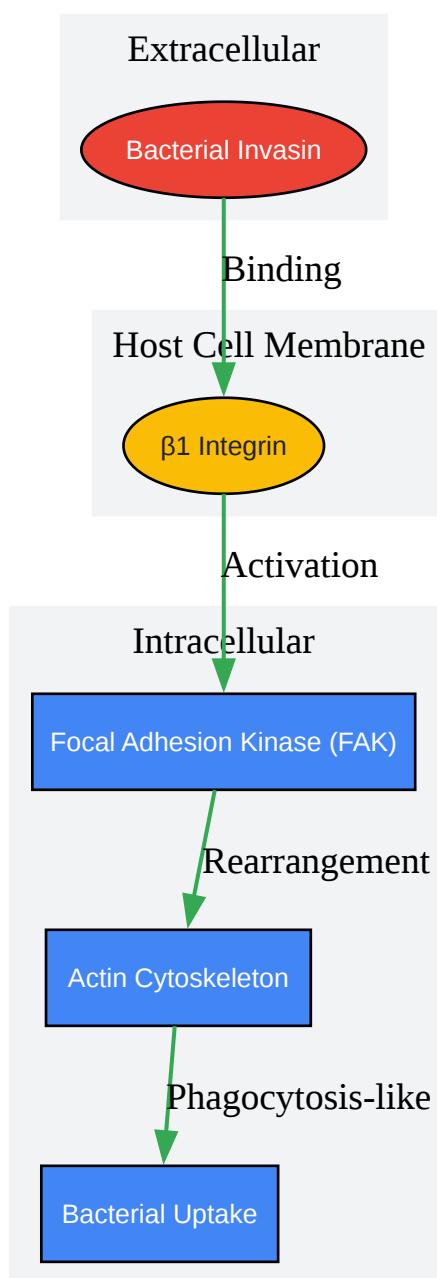


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Caption: Workflow for Western blot detection of **invasin**.

Invasin Signaling Pathway

The diagram below depicts the signaling pathway initiated by the binding of bacterial **invasin** to host cell $\beta 1$ integrins.



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Caption: **Invasin**-mediated signaling cascade.

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